Samaderine Y
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26O7 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(1R,2R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione |
InChI |
InChI=1S/C20H26O7/c1-8-4-10(21)16(24)18(2)9(8)5-12-20-7-26-19(3,11(20)6-13(22)27-12)17(25)14(23)15(18)20/h4,9,11-12,14-17,23-25H,5-7H2,1-3H3/t9-,11-,12+,14+,15+,16+,17-,18-,19-,20+/m0/s1 |
InChI Key |
RIJRPXOHKGHZPR-SEAJDPHJSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4CC(=O)O3)(OC5)C)O)O)C)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4CC(=O)O3)(OC5)C)O)O)C)O |
Synonyms |
samaderine Y |
Origin of Product |
United States |
Isolation and Dereplication Methodologies
Natural Sources and Botanical Identification
Samaderine Y has been successfully isolated from multiple plant species within the Simaroubaceae family. The primary botanical sources are Samadera indica and its synonym, Quassia indica.
Samadera indica
Samadera indica, also known as the Niepa bark tree, is a recognized source of various quassinoids. wikipedia.org Research has led to the isolation of several samaderine-type compounds from this plant, including samaderines A, B, C, and E, from its seeds, bark, and seed kernels. wikipedia.orgnih.govrsc.org While this compound is known to be isolated from the genus, specific details of its isolation directly from a plant identified as Samadera indica are often intertwined with its synonym, Quassia indica.
Quassia indica
Quassia indica is a well-documented source for the isolation of this compound. researchgate.netprota4u.org This plant, which grows in wet tropical regions, is known to be rich in quassinoids, a class of bitter compounds considered a taxonomic marker for the Simaroubaceae family. wikipedia.orgphytopharmajournal.com Studies on the chemical constituents of Quassia indica have led to the isolation of numerous quassinoids, including the novel samaderines X, Y, and Z from its stems. researchgate.netcabidigitallibrary.orgnih.gov The plant material for these isolations is often collected from specific regions, such as the Poso area of Central Sulawesi, Indonesia, where it is used in traditional medicine. cabidigitallibrary.org
Extraction and Chromatographic Purification Techniques
The isolation of this compound from its natural sources involves a multi-step process of extraction followed by purification.
The general procedure begins with the extraction of plant material, such as the stems or seeds of Quassia indica, using a solvent. researchgate.netjmaps.in Methanol and ethanol (B145695) are commonly employed for this initial extraction. jmaps.incabidigitallibrary.org The resulting crude extract is then subjected to a series of chromatographic techniques to separate the complex mixture of compounds.
Various column chromatographic methods are utilized for purification. researchgate.net These techniques separate compounds based on their physical and chemical properties. High-Performance Liquid Chromatography (HPLC) is a key method used for the final purification of quassinoids from the extracts. researchgate.net In some cases, bioactivity-guided isolation is employed, where fractions are tested for specific biological activities to guide the purification process toward the active compounds. jmaps.in
For instance, in one study, the ethanol extract of Quassia indica seeds was subjected to various column chromatographic separations to yield several quassinoids. jmaps.in Another study utilized soxhlet extraction with methanol, followed by partitioning with n-hexane and chloroform, to separate compounds from Quassia borneensis. researchgate.net
Analytical Strategies for Compound Dereplication
Dereplication is a critical step in natural product research to quickly identify known compounds in a mixture, thereby avoiding redundant isolation efforts. For this compound, this process relies on a combination of chromatographic and spectroscopic techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for dereplication. semanticscholar.org By comparing the retention time and mass spectral data of a compound in a plant extract with a database of known compounds, a tentative identification can be made. semanticscholar.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which helps in determining the elemental composition of the compound. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of isolated compounds. Both 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HMQC, and HMBC) experiments are used to determine the precise structure of this compound. jmaps.inscribd.comacs.org The spectral data obtained for the isolated compound is then compared with published data for this compound to confirm its identity. scribd.com The chemical structures of new quassinoids, including this compound, have been elucidated based on their chemical and physicochemical properties, which heavily rely on these spectroscopic analyses. researchgate.netcabidigitallibrary.orgnih.gov
Total Synthesis and Advanced Synthetic Methodologies of Samaderine Y
Strategic Approaches to the Polycyclic Core
The construction of the densely functionalized and stereochemically rich polycyclic core of Samaderine Y represents the principal challenge in its total synthesis. Chemists have devised various strategies, broadly categorized as divergent and convergent, to assemble this complex framework. These approaches often leverage the inherent chirality of readily available starting materials and employ powerful cascade and annulation reactions to build molecular complexity efficiently.
Divergent and Convergent Synthetic Architectures
Synthetic strategies toward complex molecules like this compound can be broadly classified as either divergent or convergent. researchgate.net A divergent synthesis begins with a common starting material that is elaborated through a series of reactions to produce a library of related compounds. wikipedia.org This approach is particularly useful for creating analogues of a natural product to explore structure-activity relationships. For instance, a synthetic intermediate in the this compound synthesis could be diverted to produce unnatural derivatives, such as (-)-14-epi-samaderine E. uef.fi This highlights the flexibility of a divergent strategy, where a single synthetic pathway can lead to multiple target molecules. wikipedia.orguef.fi
In contrast, a convergent synthesis involves the independent synthesis of several complex fragments of the target molecule, which are then coupled together in the later stages. researchgate.net This approach is often more efficient for the synthesis of large and complex molecules as it allows for the parallel construction of different parts of the molecule, and purification is often simpler as the coupled fragments are significantly different in size and properties from the starting materials. researchgate.net In the context of this compound, a convergent approach could involve the separate synthesis of the A-ring and the C/D-ring systems, followed by their strategic coupling. A notable example of a convergent strategy in the broader quassinoid family involves the annulation of two enantioenriched cyclohexane (B81311) building blocks, corresponding to the A- and C-rings, to construct the polycyclic core of (+)-quassin. uef.finih.gov
The choice between a divergent and convergent strategy is often dictated by the specific structural features of the target molecule and the goals of the synthetic campaign, whether it be the efficient production of the natural product itself or the generation of a diverse set of analogues for biological evaluation.
Chiral Pool Utilization (e.g., from (S)-(+)-Carvone)
The "chiral pool" approach is a powerful strategy in natural product synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov For the synthesis of this compound, the monoterpene (S)-(+)-carvone has proven to be an exceptionally useful and versatile chiral building block. nih.govresearchgate.netnih.govscripps.edu The inherent chirality and functionality of (S)-(+)-carvone provide a strategic advantage, allowing for the transfer of its stereochemical information to the complex target molecule, thereby avoiding the need for asymmetric synthesis or chiral resolution at later stages. nih.gov
The successful total synthesis of (-)-Samaderine Y from (S)-(+)-carvone, accomplished by Shing and coworkers, exemplifies the power of this approach. nih.govnih.govnih.gov The synthesis commenced with the transformation of (S)-(+)-carvone into a key intermediate through a sequence of reactions including a double formaldehyde (B43269) aldol (B89426) reaction and acetonide formation. nih.gov The existing stereocenter in carvone (B1668592) guides the stereochemical outcome of subsequent reactions, ultimately leading to the formation of nine new chiral centers in the final product with high enantiospecificity. researchgate.netnih.gov
The synthetic utility of (S)-(+)-carvone is further demonstrated by its use in the construction of key fragments of the this compound core. For example, the fully oxygenated C-ring segment was initiated from a carvone-derived intermediate. uef.fi This highlights how the carbon skeleton of carvone can be strategically manipulated and elaborated to form different parts of the complex polycyclic system. nih.govsci-hub.se The use of (S)-(+)-carvone not only provides a stereochemical foundation but also a robust carbon framework that can be tailored through various chemical transformations. sci-hub.se
| Starting Material | Target Molecule | Key Features of the Approach | Reference |
| (S)-(+)-Carvone | (-)-Samaderine Y | Enantiospecific synthesis, generation of nine new chiral centers. | researchgate.netnih.govnih.gov |
| (S)-(+)-Carvone | (-)-14-epi-Samaderine E | Divergent synthesis from a common intermediate. | nih.gov |
| (S)-(+)-Carvone | (+)-Quassin | C→ABC→ABCD ring annulation sequence. | acs.org |
Key Cascade and Annulation Reactions
The efficient construction of the polycyclic core of this compound relies heavily on the strategic implementation of cascade and annulation reactions. These reactions allow for the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single synthetic operation, rapidly building molecular complexity from simpler precursors.
The intramolecular Diels-Alder (IMDA) reaction is a powerful and widely utilized strategy for the construction of polycyclic systems in natural product synthesis. researchgate.net In the context of this compound, the IMDA reaction has been a cornerstone for the assembly of its tetracyclic core. researchgate.netresearchgate.net This reaction involves the cycloaddition of a diene and a dienophile that are tethered within the same molecule, leading to the formation of a bicyclic or polycyclic system with a high degree of stereocontrol. researchgate.net
In the synthesis of (-)-Samaderine Y, a key step involved an IMDA reaction to construct the tetracyclic framework. uef.firesearchgate.net A precursor containing a conjugated diene was synthesized and, upon heating, underwent the IMDA reaction to furnish the desired tetracyclic product as a mixture of diastereomers. uef.fi This transformation efficiently established the core ring system and set the stage for subsequent functional group manipulations to complete the synthesis. uef.fi The efficiency of the IMDA reaction in rapidly building the complex molecular architecture of the quassinoid core underscores its significance in this synthetic endeavor. uef.fi
A more recent and innovative approach to the construction of the quassinoid core involves the use of iron hydride catalyzed hydrogen atom transfer (HAT) reactions. uef.firsc.orgchemrxiv.orgresearchgate.netshenvilab.org This methodology provides a powerful and selective means of forming carbon-carbon bonds under mild conditions. chemrxiv.orgub.edu The reaction is initiated by the transfer of a hydrogen atom from an iron hydride complex to an alkene, generating a carbon-centered radical. nih.govescholarship.org This radical can then participate in various bond-forming events, such as addition to an unsaturated carbonyl compound, to construct complex cyclic systems. nih.gov
In a notable synthesis of the quassinoid, (+)-quassin, an iron-catalyzed HAT reaction was employed as the key step for the annulation of two unsaturated carbonyl components. nih.govescholarship.org This strategy allowed for the rapid and enantioselective synthesis of the tetracyclic core of quassin (B1678622) in a limited number of steps from commercially available starting materials. nih.gov The HAT-initiated annulation provides a convergent and efficient route to the shared polycyclic motif of the quassinoid family, demonstrating the potential of this methodology for the synthesis of this compound and other related natural products. nih.gov
The Robinson annulation is a classic and powerful method for the formation of six-membered rings in organic synthesis. It involves a Michael addition followed by an intramolecular aldol condensation. While perhaps a more traditional approach, its principles have been adapted and utilized in the synthesis of complex natural products, including those in the quassinoid family. nih.gov
| Reaction Type | Key Transformation | Application in Quassinoid Synthesis | Reference(s) |
| Intramolecular Diels-Alder | Formation of tetracyclic core | Construction of the core framework of (-)-Samaderine Y. | uef.firesearchgate.netresearchgate.net |
| Iron Hydride Catalyzed HAT | Annulation of two unsaturated carbonyls | Enantioselective synthesis of the tetracyclic core of (+)-quassin. | uef.finih.govescholarship.org |
| Robinson Annulation | Six-membered ring formation | Construction of key building blocks and ring systems in quassinoid and related terpene syntheses. | nih.govacs.org |
Iron Hydride Catalyzed Hydrogen Atom Transfer for Core Construction
Stereoselective and Regioselective Transformations
The precise three-dimensional arrangement of atoms and the selective chemical modification of specific sites are crucial for the successful synthesis of this compound. The following subsections explore the key transformations that have addressed these demanding requirements.
Control of Multiple Stereocenters (e.g., C-14 stereocenter control challenges)
The synthesis of this compound requires the precise establishment of nine new chiral centers. A particularly notable challenge is the control of the stereocenter at the C-14 position. The lack of control over this specific stereocenter was a significant hurdle in early synthetic efforts. uef.fi An intramolecular aldol reaction, a key step in forming the fifth ring, initially led to the incorrect stereochemistry at C-14, resulting in the synthesis of the unnatural (-)-14-epi-samaderine E. uef.fi The rigidity of the C-ring was found to lock the conformation of the ketone, exposing only the β-face to the attacking enolate. uef.fi This inherent substrate bias made the formation of the natural C-14 configuration a difficult problem to solve.
To overcome this, synthetic strategies were devised to invert the stereochemistry at other key positions, which in turn influenced the stereochemical outcome of subsequent reactions. For example, in the synthesis of (-)-samaderine Y, an inversion at the C-1 stereocenter was achieved through a selective methanolysis and oxidation sequence. uef.fi This modification ultimately allowed for the successful formation of the desired stereochemistry throughout the molecule.
Diastereoselective Reductions and Oxidations (e.g., Luche Reduction)
Diastereoselective reductions and oxidations are fundamental to the stereocontrolled synthesis of this compound. The Luche reduction, which utilizes sodium borohydride (B1222165) in the presence of cerium(III) chloride, has been a particularly valuable tool. uef.finih.govcore.ac.uk This method is known for its ability to selectively reduce ketones in the presence of other reducible functional groups and to favor the formation of the thermodynamically more stable alcohol isomer.
In the synthesis of (-)-samaderine Y, the Luche reduction was employed multiple times with high diastereoselectivity. uef.finih.gov For instance, the selective reduction of a less hindered carbonyl group in an enedione intermediate was a critical step in the construction of the C-ring. uef.fi Later in the synthesis, an epoxyketone was also reduced under Luche conditions to furnish a key epoxyalcohol intermediate. uef.fi
Diastereoselective oxidations have also been pivotal. For example, the Dess-Martin periodinane (DMP) oxidation was used to generate a triketone intermediate, which was then selectively reduced to set the correct stereochemistry at a key position on the A-ring. uef.fieurekaselect.com
| Transformation | Reagent/Reaction | Application in this compound Synthesis | Key Outcome |
| Diastereoselective Reduction | Luche Reduction (NaBH₄, CeCl₃) | Selective reduction of ketones, including an enedione and an epoxyketone. uef.finih.gov | High diastereoselectivity, formation of desired alcohol stereoisomers. uef.fi |
| Diastereoselective Oxidation | Dess-Martin Periodinane (DMP) | Oxidation of an alcohol to a ketone as part of an inversion sequence. uef.fieurekaselect.com | Formation of a key triketone intermediate for subsequent stereoselective reduction. uef.fi |
Stereocontrolled Epoxidation
The stereocontrolled formation of epoxides is a crucial tactic in the synthesis of this compound, as these intermediates can be opened to install various functionalities with well-defined stereochemistry. researchgate.netnih.gov In the synthesis of (-)-samaderine Y, an enone intermediate was treated with tert-butylhydroperoxide to form an epoxyketone. uef.fi This epoxidation step was critical for the subsequent formation of the ether bridge characteristic of the Samaderine family of natural products. The stereochemistry of the epoxide was controlled by the existing ring system, directing the oxidant to a specific face of the double bond.
Regioselective Allylic Oxidations (e.g., Manganese(III)-catalyzed)
The introduction of oxygen functionality at specific allylic positions is a recurring challenge in the synthesis of this compound. uef.firesearchgate.netthieme-connect.comthieme-connect.comgoogle.com Manganese(III)-catalyzed allylic oxidation has emerged as a powerful method to achieve this transformation with high regioselectivity. researchgate.netgoogle.comscribd.com This reaction was a key step in the first total synthesis of (-)-samaderine Y. google.comscribd.com
Specifically, manganese(III) acetate (B1210297) was used to oxidize an allylic position on the A-ring of an advanced tetracyclic intermediate. researchgate.netnih.gov This transformation proceeded smoothly under an oxygen atmosphere to afford the corresponding enone. scribd.com Other allylic oxidations in the synthetic sequence were carried out using chromium trioxide with 3,5-dimethylpyrazole. sci-hub.sebham.ac.uk These regioselective oxidations were essential for installing the correct oxygenation pattern on the A and C rings of the molecule. uef.firesearchgate.net
| Reaction | Catalyst/Reagent | Targeted Ring | Significance in Synthesis |
| Allylic Oxidation | Manganese(III) acetate | A-ring researchgate.netnih.gov | Regioselective introduction of an enone functionality. google.comscribd.com |
| Allylic Oxidation | Chromium trioxide/3,5-dimethylpyrazole | C-ring uef.fisci-hub.sebham.ac.uk | Installation of a key ketone for further elaboration. uef.fi |
Advanced Reaction Methodologies
The assembly of the intricate pentacyclic framework of this compound has necessitated the use of powerful bond-forming reactions that can efficiently build complex ring systems.
Intramolecular Aldol Additions for Pentacyclic Framework Formation
A cornerstone of the strategy for the total synthesis of this compound is the use of an intramolecular aldol addition to construct the fifth and final ring. uef.firesearchgate.netnih.gov This powerful reaction creates a carbon-carbon bond between two parts of a precursor molecule, leading to a cyclized product.
In the synthesis of (-)-samaderine Y, an advanced intermediate containing both a ketone and an acetate ester was treated with lithium diisopropylamide (LDA). uef.fi This strong base selectively removed a proton from the carbon adjacent to the ketone, and the resulting enolate attacked the ester carbonyl group, forming a new five-membered lactone ring and completing the pentacyclic framework of the natural product. uef.firesearchgate.net The rigidity of the existing ring system directed this cyclization to occur with high stereoselectivity. uef.fi This intramolecular aldol addition represents a highly convergent and efficient approach to assembling the complex core of this compound. uef.firesearchgate.netnih.gov
Organocuprate 1,4-Additions
In the context of constructing the intricate carbon framework of quassinoids like this compound, conjugate addition reactions are a powerful tool. However, a review of the prominent total synthesis of (-)-Samaderine Y reveals that organocuprate-mediated 1,4-additions are not a featured transformation.
Instead, for a key conjugate reduction step needed to set a specific stereocenter, an alternative method was employed. In the synthesis by Shing and Yeung, the reduction of an α,β-unsaturated lactone intermediate was achieved stereoselectively using sodium borohydride in the presence of nickel(II) chloride hexahydrate (NaBH4/NiCl2·6H2O). researchgate.net This reagent combination effected a conjugate reduction from the less sterically hindered β-face of the molecule to furnish the desired acetal (B89532) product. researchgate.net While organocuprate chemistry is a staple in modern organic synthesis for 1,4-additions, its application was not the chosen strategy in the successful routes to this compound reported to date.
Dess-Martin Periodinane (DMP) Oxidation Protocols
The use of Dess-Martin Periodinane (DMP) is a hallmark of modern natural product synthesis, prized for its mild conditions and high efficiency in oxidizing alcohols to aldehydes and ketones. This reagent played a crucial role in the late stages of the total synthesis of (-)-Samaderine Y. uef.fiuef.fi
Specifically, DMP was utilized to oxidize a secondary alcohol on the A-ring of an advanced intermediate to the corresponding ketone. uef.fi This transformation was a key step in establishing the final A-ring hydroxyketone moiety of the natural product. uef.fiuef.fi The reaction proceeded in high yield, demonstrating the utility of DMP in handling complex, highly functionalized substrates without causing unwanted side reactions. uef.fi The same oxidation protocol was also applied during the synthesis of the unnatural analogue, (-)-14-epi-samaderine E. uef.fi
Table 1: Application of Dess-Martin Periodinane (DMP) in this compound Synthesis
| Precursor | Product | Reagent | Step Description | Yield | Reference |
|---|---|---|---|---|---|
| A-ring hydroxyacetate intermediate | A-ring hydroxyketone 24 | 1. K₂CO₃, MeOH2. Dess-Martin Periodinane (DMP) | Cleavage of an acetate ester followed by oxidation of the resulting secondary alcohol to a ketone. | High Yield | uef.fiuef.fi |
Retrosynthetic Analysis and Fragment Coupling Strategies
The total synthesis of (-)-Samaderine Y by Shing and Yeung is a notable example of a chiron-based approach, starting from the readily available chiral molecule (S)-(+)-carvone. researchgate.netnih.govnih.gov The retrosynthetic strategy relied on disconnecting the complex pentacyclic structure at key tactical bonds, leading back to simpler, manageable fragments. researchgate.net
The primary retrosynthetic disconnections are as follows:
Intramolecular Aldol Reaction: The final pentacyclic structure containing the D-ring lactone was envisioned to arise from an intramolecular aldol reaction of a tetracyclic precursor. researchgate.netuef.fi This disconnection simplifies the target by opening the D-ring.
Intramolecular Diels-Alder (IMDA) Reaction: The core tetracyclic framework was disconnected via a powerful intramolecular Diels-Alder reaction. researchgate.netnih.gov This strategic cyclization simultaneously forms two rings and sets multiple stereocenters, significantly increasing molecular complexity in a single step. This transforms the tetracyclic system back to a more linear diene precursor.
Fragment Assembly: The diene precursor for the IMDA reaction was constructed from simpler building blocks derived ultimately from (S)-(+)-carvone. nih.govnih.gov The synthesis commenced with initial modifications to carvone, including a double formaldehyde aldol reaction, to build a key intermediate that would eventually become the C-ring of the final product. nih.gov
This approach does not rely on the coupling of large, pre-formed fragments in the manner of a convergent synthesis. Instead, it is a more linear sequence where the carbon skeleton is built up systematically from a single chiral starting material. The "coupling" is achieved through intramolecular cyclization reactions (IMDA and aldol) that stitch the molecule together from a single, elaborated chain. This strategy proved highly effective, leading to the target in 21 steps. researchgate.netnih.gov
Comparative Analysis of Synthetic Routes for Efficiency and Scalability
The total synthesis of (-)-Samaderine Y accomplished by Shing and Yeung serves as a benchmark for efficiency in the field of complex natural product synthesis. researchgate.netuef.finih.gov
Scalability: The scalability of this route has favorable aspects but also presents challenges.
Advantages: The choice of (S)-(+)-carvone as the starting material is a significant advantage for potential scalability. researchgate.net Carvone is an inexpensive, naturally abundant member of the "chiral pool," meaning the synthesis begins with the correct enantiomeric series without the need for costly asymmetric catalysts or chiral resolutions. nih.gov
Compared to other synthetic routes for complex terpenes, this synthesis stands out for its strategic elegance and high per-step efficiency. uef.finih.gov However, like most total syntheses of highly oxidized and stereochemically dense natural products, significant process chemistry research would be required to render it truly scalable for large-scale production.
Structure Activity Relationship Sar Studies of Samaderine Y and Analogues
Identification of Essential Pharmacophoric Elements
SAR studies for the broader class of quassinoids, to which Samaderine Y belongs, have identified several key structural features that are consistently important for their biological effects. uef.fi These elements collectively form the pharmacophore necessary for interaction with biological targets. The primary contributors to the bioactivity of compounds like this compound are generally recognized as the α,β-unsaturated ketone in ring A, the nature of the side chain at position C-15, and the presence of an ether bridge, such as the tetrahydrofuran (B95107) bridge. uef.fisoton.ac.uk
The α,β-unsaturated ketone moiety within the A-ring is a critical feature for the bioactivity of many quassinoids. uef.fi This functional group is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine thiols, in target proteins. This reactivity is often linked to the mechanism of action for this class of compounds. Studies on various quassinoids have shown that modification or removal of this unsaturated system often leads to a significant decrease in biological activity. soton.ac.uk For instance, the presence of an α,β-unsaturated ketol group is considered a structural requirement for the antileukemic activity observed in related compounds. soton.ac.uk The synthesis of this compound analogues involves complex steps to correctly install this functionality, underscoring its perceived importance. uef.fi
The tetrahydrofuran bridge is a key structural element contributing to the rigid, three-dimensional architecture of this compound. uef.fi This ether bridge, formed between C-8 and C-11, locks the C-ring into a specific conformation. researchgate.net This conformational rigidity is believed to be important for orienting the other pharmacophoric elements, such as the A-ring ketone, for optimal interaction with its biological target. researchgate.net The difficulty in synthesizing this feature, which involves a key epoxide ring-opening and ether bridge formation, highlights its structural significance. uef.fi It is postulated that this rigid epoxy-methano bridge holds the C-ring rigidly, influencing the reactivity and accessibility of other parts of the molecule. researchgate.net
Table 1: Summary of Essential Pharmacophoric Elements in this compound
| Pharmacophoric Element | Structural Location | Postulated Role in Bioactivity | Reference |
|---|---|---|---|
| α,β-Unsaturated Ketone | Ring A | Acts as a Michael acceptor, potentially forming covalent bonds with target proteins. Essential for cytotoxicity. | uef.fisoton.ac.uk |
| Ester/Hydroxyl Group | C-15 Side Chain | Modulates potency and selectivity. An ester group is crucial for activity in many related quassinoids. | uef.fisoton.ac.ukuef.fi |
| Tetrahydrofuran Bridge | Between C-8 and C-11 | Induces conformational rigidity, correctly orienting other functional groups for target interaction. | researchgate.netuef.fi |
Contribution of the C-15 Ester Side Chain
Design and Synthesis of Chemically Modified Analogues for SAR Probing
To rigorously probe the SAR of this compound, synthetic chemists have designed and created chemically modified analogues. researchgate.netuef.fi The total synthesis of these complex molecules provides a platform to introduce specific structural changes and evaluate their impact on biological activity.
A prominent example is the total synthesis of both natural (-)-Samaderine Y and its unnatural analogue, (-)-14-epi-Samaderine E. researchgate.netuef.fi The synthesis, starting from (S)-(+)-carvone, is a multi-step process that allows for the creation of advanced intermediates which can be diverted to produce different analogues. uef.fisci-hub.se For example, intermediate 18 in the synthetic pathway can be used to produce (-)-14-epi-Samaderine E through a 7-step sequence that includes allylic oxidation and diastereoselective reduction. uef.fi The synthesis of this epimer, which differs in the stereochemistry at the C-14 position, was crucial for confirming the structure of the natural product and for understanding the stereochemical requirements for activity. The inability to form the natural C-14 configuration under various aldol (B89426) reaction conditions highlighted the influence of the rigid tetracyclic core on stereochemical outcomes. uef.fi
The synthetic route involves several key transformations that could be altered to produce other analogues for SAR studies:
Intramolecular Diels-Alder reaction: To construct the tetracyclic core. researchgate.net
Intramolecular aldol addition: To form the final pentacyclic framework. researchgate.net
Allylic oxidations: To install the crucial A-ring enone system. uef.finih.gov
By modifying these steps or using different starting materials, a library of analogues with variations in the A-ring, the D-ring lactone, and the various oxygenation patterns could be generated to provide a deeper understanding of the this compound pharmacophore.
Table 2: Key Synthetic Analogues of this compound for SAR Probing
| Compound Name | Key Structural Difference from this compound | Purpose of Synthesis | Reference |
|---|---|---|---|
| (-)-14-epi-Samaderine E | Epimer at C-14 position. | To study the impact of C-14 stereochemistry on conformation and activity. | researchgate.netuef.fi |
| Acetal (B89532) 204 | A synthetic precursor to this compound following reduction of the α,β-unsaturated lactone. | Demonstrates the stereoselective reduction vital for forming the D-ring. | researchgate.net |
| Enone 22 | An advanced intermediate with the A-ring enone installed. | A key intermediate for late-stage functionalization of the A-ring. | uef.fi |
Computational and Cheminformatic Approaches to SAR Modeling
In parallel with synthetic efforts, computational and cheminformatic tools are increasingly employed to model the SAR of complex natural products like this compound. researchgate.netacs.org These in silico methods can help rationalize observed biological data, predict the activity of new analogues, and identify potential biological targets.
Molecular Docking and Dynamics: For related quassinoids, molecular docking has been used to predict binding conformations and affinities to macromolecular targets. researchgate.net For example, the interaction of Samaderine E with the oncoprotein KRas has been explored using such methods. researchgate.net These simulations can provide insights into the specific amino acid residues that interact with the key pharmacophoric elements, helping to explain the observed SAR. Molecular dynamics (MD) simulations can further refine these models by accounting for the dynamic nature of both the ligand and the protein binding site. researchgate.net
Pharmacophore Modeling: Pharmacophore models can be generated based on a set of active and inactive analogues. nih.gov Using software like Catalyst/HypoGen, a 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, Michael acceptors) essential for activity can be defined. nih.gov This model can then be used for virtual screening of compound libraries to identify novel scaffolds that fit the pharmacophore, potentially leading to the discovery of new active compounds. acs.orgresearchgate.net
Cheminformatics: Cheminformatic analyses of natural product databases can reveal the structural uniqueness of scaffolds like this compound. acs.org For the related quassinoid brusatol (B1667952), such methods showed that the molecule has a high degree of complexity with few commercially available derivatives, making scaffold hopping challenging. acs.org Fragmentation analyses using methods like BRICS (Breaking of Retrosynthetically Interesting Chemical Substructures) can help deconstruct the complex molecule into simpler, synthetically accessible fragments for potential re-engineering. acs.org These computational approaches, when integrated with synthetic chemistry and biological testing, provide a powerful platform for accelerating the exploration of the SAR of this compound.
Molecular Mechanism of Action Mmoa Research of Samaderine Y
Investigations into Cellular and Subcellular Targets
Inhibition of Protein Synthesis (Specifically Elongation Step)
Samaderine Y, a member of the quassinoid family of natural products, has been identified as a potent inhibitor of protein synthesis. Research indicates that its mechanism of action targets the elongation step of this fundamental cellular process. whiterose.ac.ukresearchgate.net Quassinoids, as a class, are thought to interfere with the ribosomal peptidyl transferase, which is crucial for the extension of the polypeptide chain during translation. whiterose.ac.uk This inhibition is observed after a single round of protein transcription, suggesting a specific and targeted action. whiterose.ac.uk
Studies on various quassinoids have consistently shown that they block the elongation phase of protein synthesis in different cell types. researchgate.net The inhibitory effects observed in whole cells are comparable to those seen in isolated ribosomes, confirming the direct action on the protein synthesis machinery. researchgate.net For instance, in P-388 lymphocytic leukemia cells, the concentration of quassinoids required to inhibit protein synthesis by 50% (ID50) in a whole-cell assay was consistent with the ID50 values from assays using isolated ribosomes. researchgate.net
The structural features of quassinoids, such as the hydroxy-enone A-ring, have been postulated to be involved in this inhibitory mechanism, potentially acting as a biological Michael-acceptor. whiterose.ac.uk
Modulation of Key Transcription Factors (e.g., c-MYC, NF-κB)
This compound and related quassinoids have been shown to modulate the activity of critical transcription factors involved in cell growth, inflammation, and survival, such as c-MYC and NF-κB. nih.govnih.gov The modulation of NF-κB activity is a key area of investigation. nih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The dysregulation of NF-κB is linked to various inflammatory diseases and cancers.
Some studies suggest that the anti-inflammatory and apoptotic effects of certain natural compounds are mediated through the inhibition of the NF-κB signaling pathway. For example, some compounds have been shown to inhibit the phosphorylation of IκB-α and NF-κB, which are critical steps in the activation of this pathway. researchgate.net
Furthermore, there is evidence linking the regulation of NF-κB to the expression of c-myc, a proto-oncogene that plays a vital role in cell cycle progression and proliferation. nih.gov Studies have shown that the overexpression of antioxidant enzymes like SOD1 can attenuate the activation of NF-κB and subsequently reduce the protein levels of c-Myc in the context of ischemic brain injury. nih.gov This suggests a potential pathway through which compounds like this compound could exert their effects on cell proliferation.
Exploration of NRF2 Pathway Modulation
The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of cellular defense against oxidative stress. Some quassinoids, such as brusatol (B1667952), have been found to be potent inhibitors of the NRF2 pathway. acs.orgnih.gov This inhibition is achieved by enhancing the ubiquitination and subsequent degradation of the NRF2 protein, leading to a disruption in the cellular redox balance and inducing cell death, particularly in tumor cells. acs.orgnih.gov
The modulation of the NRF2 pathway is a significant mechanism for the anti-cancer activity of these compounds. jst.go.jp Downregulation of NRF2 and its target genes can lead to an increase in intracellular reactive oxygen species (ROS) and trigger mitochondrial apoptosis. jst.go.jp While direct studies on this compound's effect on the NRF2 pathway are not extensively detailed in the provided results, the known activity of related quassinoids like brusatol strongly suggests this as a plausible mechanism of action. acs.orgnih.gov
The interplay between NRF2 and other signaling pathways, such as the antioxidant response element (ARE), is crucial for cellular protection. researchgate.netresearchgate.net Compounds that can activate the Nrf2/ARE pathway have been shown to possess antioxidant and anti-inflammatory properties. researchgate.net
Studies on Interactions with Neurotransmitter Receptors (e.g., GABA Receptor)
While direct evidence for this compound's interaction with neurotransmitter receptors is limited in the provided search results, the broader class of quassinoids has been investigated for such activities. Some natural compounds are known to interact with neurotransmitter systems, including GABA receptors. mdpi.com For instance, certain plant extracts and their constituents can act as antagonists of GABA receptors, leading to hyperexcitation and convulsions in pests by reducing neuronal inhibition. mdpi.com
Picrotoxinin, a known GABA receptor antagonist, has been used as a reference compound in studies investigating the mode of action of quassinoids against certain parasites. mdpi.com The morphological changes observed in nematode larvae exposed to quassinoids were similar to those caused by picrotoxinin, suggesting a potential interaction with the GABA receptor Cl-channel complex. mdpi.com This suggests that quassinoids might exert some of their biological effects through the modulation of neurotransmitter receptors. However, more specific research is needed to confirm a direct interaction between this compound and GABA receptors or other neurotransmitter receptors.
Dissection of Intracellular Signaling Pathways Affected by this compound
The biological activities of this compound and other quassinoids are mediated through their influence on various intracellular signaling pathways. researchgate.net A key pathway affected is the one governing protein synthesis, where these compounds inhibit the elongation step. researchgate.net
Furthermore, the modulation of transcription factors like NF-κB and c-MYC points to the involvement of signaling cascades that regulate gene expression related to inflammation, cell survival, and proliferation. nih.govnih.gov The inhibition of the NF-κB pathway is a significant mechanism for the anti-inflammatory and pro-apoptotic effects of some natural products. researchgate.net
The NRF2 pathway, a master regulator of the antioxidant response, is another critical target. acs.orgnih.gov Inhibition of NRF2 by quassinoids like brusatol disrupts redox homeostasis and induces apoptosis, highlighting the role of oxidative stress-related signaling in their mechanism of action. acs.orgnih.govjst.go.jp
The provided search results also allude to the involvement of other signaling pathways, such as the PI3K/Akt pathway, which is often intertwined with NF-κB signaling and plays a crucial role in cell survival and apoptosis. researchgate.net The ability of some compounds to inhibit Akt and its downstream targets further underscores the complex interplay of signaling networks affected by this class of molecules. researchgate.net
Biochemical and Biophysical Characterization of Target Binding
The precise biochemical and biophysical characterization of this compound's binding to its molecular targets is an area of ongoing research. While detailed experimental data on the binding kinetics and thermodynamics of this compound specifically are not extensively covered in the provided search results, general principles of drug-target interactions can be applied.
Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the binding of small molecules like this compound to their protein targets. researchgate.netnih.gov These methods can help identify potential binding sites, predict the binding affinity, and elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net For example, in silico studies have been used to screen natural compounds for their inhibitory potential against various protein targets, including those involved in cancer and viral infections. nih.gov
Experimental techniques are essential to validate the predictions from computational models. Methods like X-ray crystallography can provide high-resolution structural information of the ligand-protein complex, revealing the precise binding mode. researchgate.net Biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to determine the binding affinity (KD), kinetics (kon and koff), and thermodynamics (ΔH and ΔS) of the interaction. While not explicitly detailed for this compound in the provided results, these approaches are standard for characterizing drug-target interactions.
The table below summarizes the key molecular targets of this compound and related quassinoids as discussed in the preceding sections.
| Cellular/Subcellular Target | Effect of this compound / Quassinoids | Referenced In |
| Ribosome (Protein Synthesis) | Inhibition of the elongation step | whiterose.ac.ukresearchgate.net |
| NF-κB (Transcription Factor) | Modulation of activity | nih.govnih.gov |
| c-MYC (Transcription Factor) | Potential downstream modulation | nih.gov |
| NRF2 (Transcription Factor) | Inhibition of the pathway | acs.orgnih.govjst.go.jp |
| GABA Receptor | Potential antagonism | mdpi.com |
Preclinical Pharmacological Activity Investigations Exclusively in Vitro Models
Cytotoxicity in Cancer Cell Lines (e.g., KB cells)
Samaderine Y has demonstrated notable cytotoxic activity against human oral epidermoid carcinoma (KB) cell lines in several in vitro studies. prota4u.orgwhiterose.ac.uk This activity is a common characteristic among quassinoids, which are widely investigated for their potential as antineoplastic agents. ebi.ac.uknih.govnih.gov
Research has identified this compound as one of several cytotoxic compounds isolated from Quassia indica. cabidigitallibrary.org In one study, the cytotoxicity of (-)-Samaderine Y was quantified, showing a potent inhibitory effect on the proliferation of KB cells. researchgate.net The collective findings from various studies indicate that this compound and related compounds exhibit IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the sub-micromolar range, underscoring their powerful cytotoxic potential. prota4u.orgcabidigitallibrary.org
Table 1: In Vitro Cytotoxicity of this compound against KB Cancer Cell Line
| Compound | Cell Line | IC₅₀ Value (µg/mL) | Source |
|---|---|---|---|
| This compound | KB | 0.10 | researchgate.net |
| Samaderines (B, C, E, X, Y, Z) & Indaquassins (C, X) | KB | 0.04 - 1.00 | prota4u.org |
Anti-malarial Activity against Plasmodium falciparum Strains
The anti-malarial properties of quassinoids are a significant area of research, driven by the urgent need for new drugs to combat resistant strains of malaria. arkat-usa.orgasm.org While several samaderine compounds, such as Samaderine B, E, X, and Z, have shown significant growth-inhibitory activity against chloroquine-resistant strains of Plasmodium falciparum, specific data for this compound has also emerged. prota4u.orgcabidigitallibrary.orgebi.ac.uk
A key study highlighted the potent anti-malarial effect of this compound isolated from Quassia indica. researchgate.net The compound was found to be significantly more active than the conventional anti-malarial drug chloroquine (B1663885) against the parasite in vitro. researchgate.net This potent activity suggests that this compound could be a valuable lead compound in the development of novel anti-malarial therapies. researchgate.net
Table 2: In Vitro Anti-malarial Activity of this compound vs. Chloroquine
| Compound | Parasite Strain | IC₅₀ Value (µM) | Source |
|---|---|---|---|
| This compound | Plasmodium falciparum | 0.014 | researchgate.net |
| Chloroquine (Standard) | Plasmodium falciparum | 0.29 | researchgate.net |
Anti-inflammatory Activity in Cellular Assays
While anti-inflammatory activity is a known characteristic of the quassinoid class, specific in vitro data for this compound is limited. escholarship.org Studies on related compounds isolated from Quassia indica have shown that Samaderines X, B, and C, along with Indaquassin X, can inhibit neutrophil adhesion to endothelial cells stimulated by tumor necrosis factor-α. cabidigitallibrary.org Specifically, Samaderines X and B were reported to have significant anti-inflammatory activity in these assays. ebi.ac.ukresearchgate.net However, these detailed studies did not report similar findings for this compound, and specific data from cellular anti-inflammatory assays for this particular compound remains largely uncharacterized in the scientific literature.
Anti-feedant Activity Mechanisms
Quassinoids are well-recognized for their potent anti-feedant properties, which makes them of interest for agricultural applications. whiterose.ac.ukescholarship.org This biological activity has been demonstrated for several specific samaderines. For instance, Samaderine B has been identified as having strong anti-feedant effects, and Samaderine C has also been noted for this property. whiterose.ac.ukresearchgate.net However, the existing research has not specifically detailed the anti-feedant activity or the underlying mechanisms of this compound. While it belongs to a class of compounds known for this effect, its individual contribution and specific mechanisms have not been elucidated in the reviewed studies.
Insecticidal Activity Mechanisms
The insecticidal activity is another hallmark of the quassinoid family of natural products. arkat-usa.orgescholarship.org Research into specific compounds has shown that Samaderine C, for example, exhibits considerable pupal toxicity, comparable to the well-known botanical insecticide azadirachtin. whiterose.ac.uk This suggests that specific structural features within the samaderine group contribute to insecticidal outcomes. Despite this, dedicated studies on the insecticidal mechanisms of this compound are absent from the current body of literature. Its potential activity in this area can only be inferred from the general properties of the quassinoid class.
Anti-nematodal Activity Assessment
The potential of plant-derived compounds against nematodes is an area of active investigation. researchgate.net Studies on extracts from plants in the Simaroubaceae family, which are rich in quassinoids, have shown anthelmintic activity against parasitic nematodes like Haemonchus contortus. nih.gov One analysis of an active extract from Simarouba berteroana confirmed the presence of 22 different quassinoids, which were collectively implicated in the observed ovicidal and larval inhibition effects. nih.gov However, these studies did not isolate or test the individual compounds. Consequently, there is no specific in vitro data assessing the anti-nematodal activity of this compound itself.
Future Research Directions and Translational Perspectives
Development of Novel and More Efficient Synthetic Routes
The total synthesis of (-)-Samaderine Y was notably achieved by Shing and Yeung in 2005, starting from the chiral pool molecule (S)-(+)-carvone. nih.govresearchgate.net This enantiospecific synthesis was accomplished in 21 steps with an average yield of 81% per step, a significant achievement for a molecule of this complexity. nih.govscribd.com The synthesis showcased several key chemical transformations, including a regioselective allylic oxidation, an intramolecular Diels-Alder reaction to construct the core ring system, and a final intramolecular aldol (B89426) addition. scribd.comresearchgate.net
Key Features of the First Total Synthesis of (-)-Samaderine Y: nih.govscribd.comresearchgate.netresearchgate.net
| Starting Material | Number of Steps | Average Yield per Step | Key Reactions |
| (S)-(+)-Carvone | 21 | 81% | Regioselective allylic oxidation, Intramolecular Diels-Alder reaction, Intramolecular aldol addition, Manganese(III)-catalyzed allylic oxidation |
Advanced SAR-Driven Analog Design for Target Selectivity
Preliminary studies have demonstrated the in vitro cytotoxicity of Samaderine Y against KB cells. scribd.comresearchgate.netthieme-connect.com However, a detailed understanding of its structure-activity relationships is crucial for enhancing its therapeutic index and target selectivity. Future efforts in this area will involve the synthesis of a diverse range of this compound analogs to probe the importance of its various functional groups and stereocenters.
The synthesis of unnatural (-)-14-epi-Samaderine E by Shing and Yeung's group highlights how modifications to the core structure can be achieved, providing a platform for generating such analogs. nih.govuef.fi Advanced SAR-driven design will be essential to identify analogs with improved potency and, critically, selectivity for specific biological targets, which is a key challenge for many quassinoids. uef.fi Computational modeling and docking studies could be employed to guide the design of these analogs, predicting their interactions with potential protein targets and helping to rationalize observed biological activities.
Comprehensive Multi-Target Mechanism Elucidation
The precise mechanism of action for this compound remains to be fully elucidated. While quassinoids are generally known to inhibit protein synthesis, more recent studies on related compounds suggest a more complex, multi-target mechanism that may involve the modulation of key signaling pathways, such as the down-regulation of c-MYC oncoproteins and the inhibition of NF-κB. nih.govescholarship.org The observed cytotoxicity of this compound against cancer cell lines points towards its potential as an anticancer agent, but a deeper understanding of its molecular targets is necessary. scribd.comnih.govdokumen.pub
Future research should focus on identifying the specific cellular components that interact with this compound. This could involve a combination of biochemical assays, and cell-based studies to pinpoint its primary targets and downstream effects. Unraveling these complex interactions will be critical for understanding its therapeutic potential and for the rational design of second-generation analogs with improved efficacy and reduced off-target effects.
Integration of Omics Data for Systems-Level Understanding
A systems-level understanding of the biological effects of this compound can be achieved through the integration of various "omics" technologies, including genomics, proteomics, and metabolomics. nih.govnih.govnih.gov These approaches can provide a global snapshot of the cellular changes that occur in response to treatment with this compound. For instance, transcriptomic and proteomic analyses could reveal changes in gene and protein expression levels, respectively, offering clues about the pathways and cellular processes affected by the compound. nih.govnih.gov
Exploring Synthetic Biology and Biosynthetic Engineering for Production
The natural abundance of this compound is low, and its chemical synthesis is complex, making large-scale production a significant hurdle. nih.govscribd.com Synthetic biology and biosynthetic engineering offer promising alternative routes for the sustainable production of this valuable compound. nih.govgoogle.com The biosynthetic pathway of quassinoids originates from the triterpenoid (B12794562) precursor, squalene. nih.gov Recent research has begun to unravel the early steps of quassinoid biosynthesis, identifying key enzymes such as oxidosqualene cyclases and cytochrome P450 monooxygenases. researchgate.netnih.govfrontiersin.orgresearchgate.net
Future work in this area will focus on elucidating the complete biosynthetic pathway to this compound. This knowledge can then be harnessed to engineer microbial hosts, such as yeast or bacteria, to produce the compound through fermentation. nih.govgoogle.com This would involve the transfer of the relevant plant genes into a microbial chassis and optimizing the metabolic pathways to enhance the yield of this compound. nih.govnih.govfrontiersin.org This approach not only offers a more sustainable and scalable production method but also provides a platform for producing novel, "unnatural" quassinoids through the introduction of engineered enzymes with altered specificities. nih.govacs.org
Q & A
Q. Q1. What are the validated synthetic pathways for Samaderine Y, and how can researchers optimize yield and purity?
To address this, researchers should first review existing literature on this compound synthesis, focusing on reaction conditions (e.g., catalysts, solvents) and isolation techniques. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry) and assess outcomes via HPLC or NMR for purity quantification. Reproducibility requires strict adherence to documented protocols .
Q. Q2. Which spectroscopic methods are most reliable for characterizing this compound’s structural and stereochemical properties?
Combine multiple techniques:
Q. Q3. How can researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?
Use a tiered approach:
In vitro assays : Screen against target enzymes (e.g., kinases) or cell lines (cancer, microbial).
Dose-response studies : Establish IC50/EC50 values.
Selectivity profiling : Compare activity against related targets to assess specificity.
Include positive/negative controls and replicate experiments to minimize variability .
Advanced Research Questions
Q. Q4. How should researchers resolve contradictions in published data on this compound’s mechanism of action?
- Systematic review : Meta-analyze studies to identify methodological discrepancies (e.g., assay conditions, cell models).
- Mechanistic follow-up : Use knock-out models (CRISPR) or inhibitors to validate target engagement.
- Data triangulation : Cross-reference in vitro, in vivo, and computational results to confirm pathways .
Q. Q5. What strategies are effective for elucidating this compound’s structure-activity relationships (SAR)?
- Analog synthesis : Modify functional groups (e.g., hydroxyl, methyl) and test bioactivity.
- Computational modeling : Perform molecular docking or MD simulations to predict binding modes.
- Pharmacophore mapping : Identify critical structural motifs using 3D-QSAR.
Prioritize analogs with >10-fold potency improvements for further study .
Q. Q6. How can researchers ensure reproducibility in this compound studies, particularly in vivo models?
- Standardize protocols : Document animal strain, dosing regimen, and endpoint measurements.
- Blinded experiments : Mitigate observer bias.
- Data transparency : Share raw data (e.g., tumor growth curves, pharmacokinetic parameters) in supplementary materials.
Follow ARRIVE guidelines for preclinical reporting .
Methodological Frameworks
Q. Q7. What frameworks guide hypothesis-driven research on this compound’s ecological roles or biosynthetic pathways?
Apply the FINER criteria :
- Feasible : Ensure access to plant extracts or microbial expression systems.
- Novel : Investigate understudied enzymes in its biosynthesis.
- Relevant : Link findings to broader ecological or pharmacological contexts.
Use PICOS (Population, Intervention, Comparison, Outcome, Study design) for systematic literature reviews .
Q. Q8. How should researchers design comparative studies to evaluate this compound against analogs or existing drugs?
- Comparative potency assays : Use parallel dose-response curves.
- Synergy studies : Test combinations via Chou-Talalay analysis.
- Toxicity profiling : Compare therapeutic indices (LD50/EC50).
Statistical rigor requires ANOVA with post-hoc tests (p < 0.05) and power analysis to determine sample size .
Data Analysis & Reporting
Q. Q9. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation).
- Cluster analysis : Group cells by response patterns (e.g., responders vs. non-responders).
- Survival analysis : Use Kaplan-Meier curves for time-dependent cytotoxicity.
Report confidence intervals and effect sizes to contextualize significance .
Q. Q10. How can researchers address gaps in this compound’s pharmacokinetic/pharmacodynamic (PK/PD) data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
